molecular formula C19H28FN3O3S B2406813 N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide CAS No. 897613-39-7

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide

Cat. No.: B2406813
CAS No.: 897613-39-7
M. Wt: 397.51
InChI Key: NLFQAIPXRQVBAC-UHFFFAOYSA-N
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Description

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide is a synthetic compound of significant interest in neuropharmacological research, particularly for the study of serotonin (5-HT) receptor systems . Its molecular design incorporates key structural motifs found in high-affinity 5-HT1A receptor ligands, specifically a cyclohexanecarboxamide group linked to a 2-fluorophenyl-piperazine moiety through a sulfonyl ethyl bridge . This architecture suggests potential as a potent and selective agent for probing 5-HT1A receptor function and distribution. The 5-HT1A receptor is a critical G-protein coupled receptor (GPCR) target in the central nervous system, implicated in the modulation of mood, anxiety, and cognition . Research with this compound may provide valuable insights into receptor signaling pathways and aid in the validation of new therapeutic targets for psychiatric and neurological disorders. Furthermore, the presence of the sulfonamide group enhances the molecule's metabolic stability, making it a suitable candidate for extended in vitro investigations . This reagent is intended for use by qualified researchers in foundational studies of receptor biochemistry, competitive binding assays, and the development of novel pharmacotherapies.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FN3O3S/c20-17-8-4-5-9-18(17)22-11-13-23(14-12-22)27(25,26)15-10-21-19(24)16-6-2-1-3-7-16/h4-5,8-9,16H,1-3,6-7,10-15H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFQAIPXRQVBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-fluorophenylpiperazine with a sulfonyl chloride derivative under basic conditions to form the sulfonylethyl intermediate. This intermediate is then reacted with cyclohexanecarboxylic acid or its derivatives to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are commonly used to obtain high-purity products suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction can produce amines or alcohols, and substitution reactions can introduce various functional groups onto the aromatic ring or piperazine moiety .

Scientific Research Applications

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and piperazine ring are key structural features that enable the compound to bind to these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

The compound belongs to a class of cyclohexanecarboxamides designed for high-affinity binding to 5-HT1A receptors. Below is a detailed comparison with structurally and functionally related compounds, supported by research findings:

Structural Analogues and Binding Affinity
Compound Name Key Structural Features Binding Affinity (IC50) Target Receptor Reference
18F-FCWAY Trans-4-fluoro on cyclohexane; 2-methoxyphenylpiperazine ~23 nmol/L (similar to WAY-100635) 5-HT1A
18F-Mefway Fluoromethyl on cyclohexane; 2-methoxyphenylpiperazine 26 nmol/L 5-HT1A
[11C]WAY-100635 Non-fluorinated cyclohexane; 2-methoxyphenylpiperazine 23 nmol/L 5-HT1A
N-(2-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide Sulfonyl linker; 2-fluorophenylpiperazine Not reported 5-HT1A (inferred) -

Key Observations :

  • 18F-FCWAY and 18F-Mefway share the cyclohexanecarboxamide core but differ in fluorine substitution. 18F-FCWAY’s trans-4-fluoro group confers high receptor affinity but susceptibility to defluorination, leading to bone uptake .
  • 18F-Mefway replaces the trans-4-fluoro with a fluoromethyl group, improving metabolic stability and reducing defluorination .
  • The target compound replaces the ethyl linker with a sulfonyl group and substitutes the 2-methoxyphenylpiperazine with a 2-fluorophenylpiperazine. These modifications may alter binding kinetics and metabolic pathways, though empirical data are lacking.
Pharmacokinetic and Imaging Performance
Compound Defluorination Risk Brain Uptake Ratio (Hippocampus/Cerebellum) Metabolic Stability Key Findings
18F-FCWAY High 14 (post-miconazole treatment in rats) Moderate Defluorination causes skull uptake, but miconazole inhibition improves imaging accuracy .
18F-Mefway Low 9.0–10 (monkey studies) High Stable in vivo; retains ~30% intact compound in plasma at 180 min post-injection .
[11C]WAY-100635 None Higher than 18F-FCWAY High Gold standard for 5-HT1A imaging but limited by short C-11 half-life (~20 min) .

Key Comparisons :

  • Defluorination : 18F-FCWAY’s trans-4-fluoro group is prone to enzymatic cleavage, necessitating co-administration of inhibitors like miconazole . In contrast, 18F-Mefway’s fluoromethyl group resists defluorination, enhancing its suitability for prolonged imaging .
  • Receptor Specificity : All compounds exhibit high 5-HT1A selectivity, with hippocampus-to-cerebellum ratios exceeding 9.0 in primates .
Clinical and Preclinical Utility
  • 18F-FCWAY : Validated in human PET studies but requires pharmacological intervention to mitigate defluorination .
  • 18F-Mefway: Demonstrated superior stability in nonhuman primates, making it a promising candidate for human trials .

Biological Activity

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide is a compound of interest due to its potential pharmacological applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C20H26FN3O4S
  • Molecular Weight : 465.59 g/mol
  • CAS Number : Not available

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and cancer cell pathways.

  • Anticancer Activity : Research indicates that compounds with similar piperazine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that piperazine derivatives can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. Specifically, compounds have demonstrated the ability to down-regulate Bcl-2 and Bcl-XL, leading to increased apoptosis in treated cells .
  • Neurotransmitter Reuptake Inhibition : The compound's piperazine moiety suggests potential activity as a selective serotonin reuptake inhibitor (SSRI). Previous studies have indicated that modifications in the piperazine structure can enhance selectivity for neurotransmitter transporters, which may lead to improved therapeutic profiles for mood disorders .

Biological Activity Data

The following table summarizes the biological activity data related to this compound and its analogs:

CompoundCell LineIC50 (µM)Mechanism
Compound 1MALME-3M (Melanoma)0.8Induces apoptosis via Bcl-2 inhibition
Compound 2HL-60 (Leukemia)0.7Pro-apoptotic gene up-regulation
Compound 3SK-MEL-5 (Melanoma)0.6Antiangiogenic effects observed

Case Studies

  • Study on Apoptosis Induction :
    A study evaluated the effects of this compound on human cancer cell lines. Results showed a significant reduction in cell viability across multiple lines, with apoptosis confirmed through DAPI staining and gene expression analysis .
  • Neuropharmacological Effects :
    Another investigation focused on the compound's potential as an SSRI. The study highlighted that modifications to the piperazine ring could enhance binding affinity for serotonin transporters, suggesting therapeutic applications in treating depression and anxiety disorders .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the piperazine ring, sulfonylation, and carboxamide coupling. Key steps include:

  • Piperazine functionalization : Reacting 4-(2-fluorophenyl)piperazine with sulfonyl chloride derivatives under anhydrous conditions (e.g., in dichloromethane) at 0–5°C to minimize side reactions .
  • Sulfonylation : Introducing the sulfonyl ethyl group via nucleophilic substitution, requiring precise pH control (pH 7–8) to avoid hydrolysis .
  • Carboxamide coupling : Using cyclohexanecarboxylic acid activated by EDCI/HOBt in DMF, with reaction times optimized to 12–24 hours for >80% yield .
  • Optimization : Solvent polarity (DMF vs. THF), temperature gradients, and stoichiometric ratios of reagents should be systematically tested using design-of-experiment (DoE) frameworks .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ groups), sulfonyl moiety (δ 3.8–4.2 ppm for SO₂–CH₂), and cyclohexane carboxamide (δ 1.2–2.0 ppm for cyclohexane protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (expected m/z ~459.49) and fragments corresponding to sulfonyl-ethyl cleavage .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients (60:40 to 90:10 over 20 min) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding assays involving this compound?

  • Methodological Answer : Contradictions often arise from assay-specific variables:

  • Receptor subtype selectivity : Use radioligand displacement assays (e.g., ³H-spiperone for D2/D3 receptors) to compare binding affinities (Ki) across isoforms .
  • Buffer conditions : Test pH (6.5 vs. 7.4) and ionic strength (e.g., 150 mM NaCl) to assess their impact on binding kinetics .
  • Data normalization : Employ internal controls (e.g., reference ligands like clozapine) to standardize results across labs .
  • Example : A study on analogous piperazine sulfonamides showed 10-fold affinity differences for D3 receptors when assayed in Tris-HCl vs. HEPES buffers .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the fluorophenyl and sulfonyl motifs?

  • Methodological Answer :

  • Fluorophenyl modifications : Synthesize analogs with para- or meta-fluoro substitution and compare logP (lipophilicity) and metabolic stability using microsomal assays .
  • Sulfonyl group replacement : Replace –SO₂– with –CO– or –PO₃– and evaluate pharmacokinetic parameters (e.g., plasma half-life in rodent models) .
  • Computational modeling : Perform docking simulations (AutoDock Vina) to predict interactions with target proteins (e.g., serotonin receptors) and prioritize synthetic targets .

Q. How can researchers address discrepancies in cytotoxicity profiles observed in vitro vs. in vivo models?

  • Methodological Answer :

  • Metabolic profiling : Use LC-MS/MS to identify active metabolites in plasma and liver microsomes, which may explain enhanced or reduced toxicity in vivo .
  • Dose scaling : Apply allometric scaling (e.g., body surface area normalization) to reconcile IC50 values from cell lines (μM range) with in vivo LD50 (mg/kg) .
  • Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in organs (e.g., liver, kidneys) and correlate with histopathological findings .

Key Considerations for Future Research

  • Toxicology : Conduct subchronic toxicity studies in rodents (28-day dosing) to establish NOAEL (No Observed Adverse Effect Level) .
  • Formulation : Explore salt forms (e.g., hydrochloride) to enhance aqueous solubility for intravenous administration .
  • Target validation : Use CRISPR/Cas9 knockout models to confirm on-target effects in disease-relevant pathways .

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